molecular formula C14H11ClN3NaO2 B080621 Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt CAS No. 10326-82-6

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt

Cat. No. B080621
CAS RN: 10326-82-6
M. Wt: 311.7 g/mol
InChI Key: PBOXCWXTDAOZGY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt involves the intercalation of the compound into DNA strands. This results in the inhibition of DNA replication and transcription, leading to cell death.

Biochemical And Physiological Effects

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt has been shown to have significant effects on the biochemical and physiological processes of cells. It has been found to induce apoptosis in cancer cells and has shown potential as an anti-tumor agent. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages And Limitations For Lab Experiments

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various applications. However, it also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt. One potential area of research is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to understand the full range of its biochemical and physiological effects and to explore its potential therapeutic applications in various diseases. Finally, research is needed to address the limitations of the compound, such as its toxicity and solubility issues, to improve its overall usefulness in scientific research.

Synthesis Methods

The synthesis of Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt involves the reaction of 7-chloro-1,3-dimethyl-9H-pyrido[3,4-b]indole-2-carboxylic acid with sodium hydroxide. The resulting compound is then treated with 4-nitrobenzoyl chloride to obtain the final product.

Scientific Research Applications

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of DNA damage and has shown promising results in cancer research.

properties

CAS RN

10326-82-6

Product Name

Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 9-amino-7-chloro-1,3-dimethyl-, sodium salt

Molecular Formula

C14H11ClN3NaO2

Molecular Weight

311.7 g/mol

IUPAC Name

sodium;9-amino-7-chloro-1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate

InChI

InChI=1S/C14H12ClN3O2.Na/c1-6-3-7(2)18-12-9(16)4-8(15)5-10(12)17-13(18)11(6)14(19)20;/h3-5H,16H2,1-2H3,(H,19,20);/q;+1/p-1

InChI Key

PBOXCWXTDAOZGY-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC(=C(C2=NC3=CC(=CC(=C3N12)N)Cl)C(=O)[O-])C.[Na+]

SMILES

CC1=CC(=C(C2=NC3=CC(=CC(=C3N12)N)Cl)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1=CC(=C(C2=NC3=CC(=CC(=C3N12)N)Cl)C(=O)[O-])C.[Na+]

Other CAS RN

10326-82-6

synonyms

9-Amino-7-chloro-1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid sodium salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.